

ICH Q2(R2) Analytical Method Validation: Core Parameters

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Compound Focus: Garvagliptin

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For any HPLC method validation intended for regulatory submission, the following table summarizes the key parameters and their typical acceptance criteria as per ICH Q2(R2) [1]. You would use this framework to demonstrate that the **Garvagliptin** HPLC method is suitable for its intended purpose.

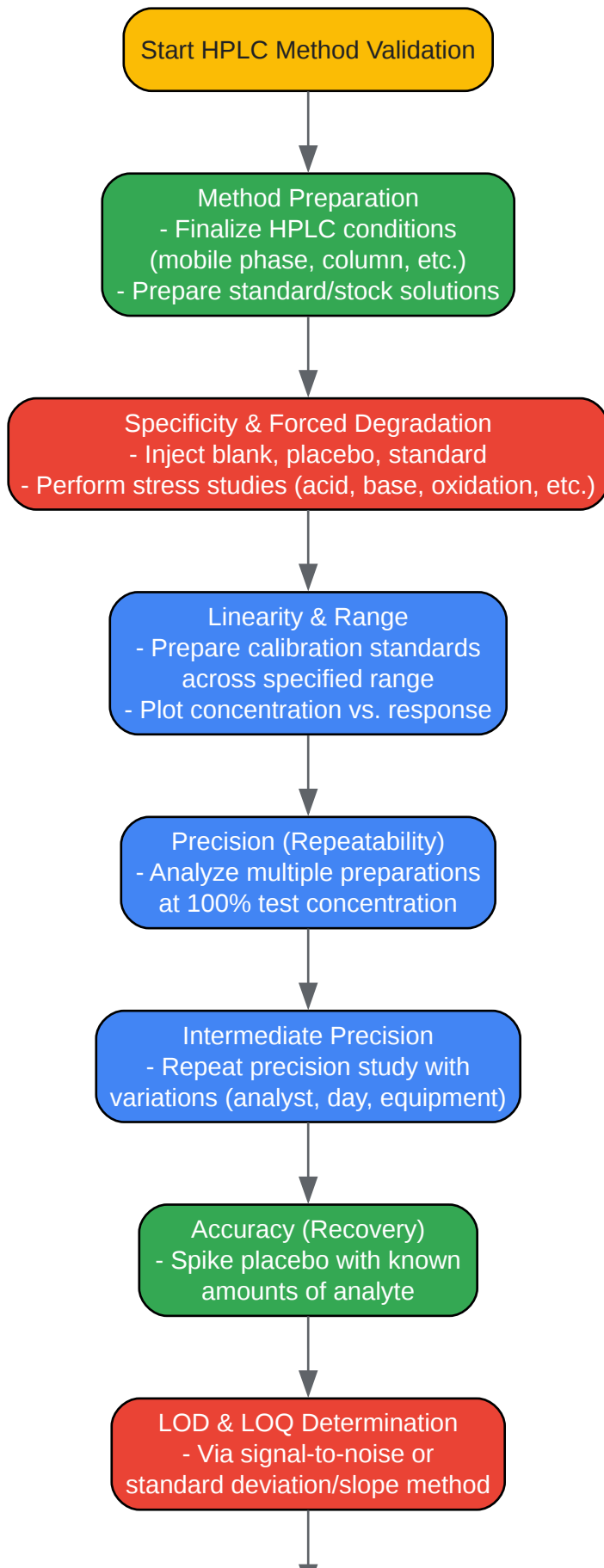
Validation Parameter	Objective & Description	Typical Methodology & Acceptance Criteria
Accuracy	Measure of method closeness to true value [1].	Spike and recover known amounts of Garvagliptin in placebo or real sample (e.g., API, formulation). Report % recovery (e.g., 98-102%).

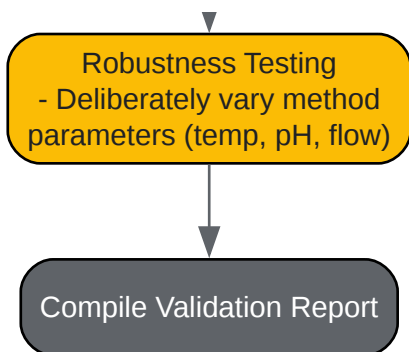
| **Precision | Repeatability:** Same operating conditions over short time [1]. **Intermediate Precision:** Lab variations (different days, analysts, equipment) [1]. | Multiple homogenous sample preparations. Report %RSD of results for repeatability (<2.0%) and overall for intermediate precision. | | **Specificity** | Ability to assess analyte unequivocally with interference like impurities, degradants, or matrix [1]. | Demonstrate separation of **Garvagliptin** peak from known impurities, forced degradation products, and blank matrix. Use PDA or MS for peak purity/identity confirmation. | | **Detection Limit (LOD)** | Lowest analyte concentration producing detectable signal [1]. | Signal-to-noise ratio (e.g., 3:1) or based on standard deviation of response and slope of calibration curve. | | **Quantitation Limit (LOQ)** | Lowest analyte amount for precise quantitative measurement [1]. | Signal-to-noise ratio (e.g., 10:1) or based on standard deviation of response

and slope of calibration curve. Establish precision at LOQ (e.g., %RSD <5%). || **Linearity** | Ability to obtain test results proportional to analyte concentration [1]. | Prepare a series of standard solutions (e.g., from LOQ to 150% of target). Calculate correlation coefficient, y-intercept, and slope of the regression line (e.g., $r^2 > 0.999$). || **Range** | Interval between upper and lower analyte concentrations for precise, accurate, and linear results [1]. | Established from linearity study, must encompass the intended test concentrations (e.g., 80-120% of test concentration). || **Robustness** | Capacity to remain unaffected by small, deliberate variations in method parameters [1]. | Measure impact of changes (e.g., column temperature $\pm 2^\circ\text{C}$, mobile phase pH ± 0.1 , flow rate $\pm 10\%$) on system suitability criteria (retention time, tailing factor, theoretical plates). |

Experimental Protocol Overview

While the specific conditions for **Garvagliptin** must be developed in the lab, the validation process generally follows a structured workflow. The diagram below outlines the key stages from initial method preparation through to the final report.





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Finding Garvagliptin-Specific Information

Since a direct method for **Garvagliptin** wasn't found, here are practical steps to locate the specific experimental details you need:

- **Search Scientific Databases:** Look up **Garvagliptin** (or its development code **ABT-279**) along with keywords like "**HPLC validation**", "**stability-indicating method**", or "**bioanalytical method**" in databases like PubMed, ScienceDirect, or Google Scholar.
- **Consult Regulatory Sources:** Check for published scientific assessments or dossiers on the European Medicines Agency (EMA) or the US FDA websites, as these can sometimes contain detailed methodological information.
- **Refer to Official Guidelines:** Download the comprehensive training materials for **ICH Q2(R2)** and **ICH Q14** released in July 2025 [2]. These modules provide the most current, harmonized global understanding for designing and validating analytical procedures.

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References

1. ICH Q2(R2) Validation of analytical procedures [ema.europa.eu]
2. ICH publishes Training Materials on Q2(R2) and Q14 [gmp-compliance.org]

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